molecular formula C15H20N2O4 B1441523 Ethyl 2-(4-(methoxycarbonyl)piperidin-1-YL)pyridine-3-carboxylate CAS No. 1185291-72-8

Ethyl 2-(4-(methoxycarbonyl)piperidin-1-YL)pyridine-3-carboxylate

Cat. No.: B1441523
CAS No.: 1185291-72-8
M. Wt: 292.33 g/mol
InChI Key: QRBWBYHUMMSSQE-UHFFFAOYSA-N
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Scientific Research Applications

Ethyl 2-(4-(methoxycarbonyl)piperidin-1-YL)pyridine-3-carboxylate has various scientific research applications:

Biochemical Analysis

Biochemical Properties

Ethyl 2-(4-(methoxycarbonyl)piperidin-1-yl)pyridine-3-carboxylate plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with various biomolecules, including receptor tyrosine kinases and other signaling proteins. The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity. For instance, piperidine derivatives have been studied as inhibitors of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1), which are involved in cancer cell signaling pathways .

Cellular Effects

The effects of this compound on cellular processes are diverse and significant. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been observed to affect the proliferation and survival of cancer cells by inhibiting key signaling pathways such as the ALK and ROS1 pathways. Additionally, it can alter gene expression profiles, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active sites of enzymes and receptors, leading to inhibition or activation of their functions. For example, its interaction with receptor tyrosine kinases results in the inhibition of kinase activity, thereby blocking downstream signaling pathways that promote cell proliferation and survival. This mechanism of action is crucial for its potential use as an anticancer agent .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown stability under various experimental conditions, with minimal degradation over time. Long-term studies have indicated that it can sustain its inhibitory effects on cancer cell proliferation and survival, making it a promising candidate for further development .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that at lower dosages, the compound effectively inhibits tumor growth without causing significant toxicity. At higher dosages, some adverse effects such as weight loss and organ toxicity have been observed. These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing side effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes metabolic processes such as oxidation and conjugation, leading to the formation of metabolites that are excreted from the body. These metabolic pathways are essential for understanding the compound’s pharmacokinetics and optimizing its therapeutic use .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is efficiently taken up by cells and distributed to various tissues, where it exerts its biological effects. Its localization and accumulation in target tissues are crucial for its therapeutic efficacy, particularly in cancer treatment .

Subcellular Localization

This compound exhibits specific subcellular localization, which is important for its activity and function. The compound is often found in the cytoplasm and nucleus, where it interacts with key signaling proteins and transcription factors. This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific cellular compartments .

Preparation Methods

The synthesis of Ethyl 2-(4-(methoxycarbonyl)piperidin-1-YL)pyridine-3-carboxylate involves several steps. One common method includes the reaction of 2-chloronicotinic acid with 4-(methoxycarbonyl)piperidine in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring cost-effectiveness and high yield.

Chemical Reactions Analysis

Ethyl 2-(4-(methoxycarbonyl)piperidin-1-YL)pyridine-3-carboxylate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Comparison with Similar Compounds

Ethyl 2-(4-(methoxycarbonyl)piperidin-1-YL)pyridine-3-carboxylate can be compared with other piperidine derivatives such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 2-(4-methoxycarbonylpiperidin-1-yl)pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4/c1-3-21-15(19)12-5-4-8-16-13(12)17-9-6-11(7-10-17)14(18)20-2/h4-5,8,11H,3,6-7,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRBWBYHUMMSSQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=CC=C1)N2CCC(CC2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50695127
Record name Ethyl 2-[4-(methoxycarbonyl)piperidin-1-yl]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50695127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185291-72-8
Record name Ethyl 2-[4-(methoxycarbonyl)-1-piperidinyl]-3-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1185291-72-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-[4-(methoxycarbonyl)piperidin-1-yl]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50695127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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